2-Amino-1-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol
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Overview
Description
2-Amino-1-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 2-Amino-1-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Amino-1-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-1-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent . In industry, it is used in the production of dyes, biocides, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of 2-Amino-1-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring in the compound can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
2-Amino-1-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of the thiazole ring with the amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-amino-1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C7H12N2OS/c1-4-5(2)11-7(9-4)6(10)3-8/h6,10H,3,8H2,1-2H3 |
InChI Key |
ZWNAWUJNMGKBJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C(CN)O)C |
Origin of Product |
United States |
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